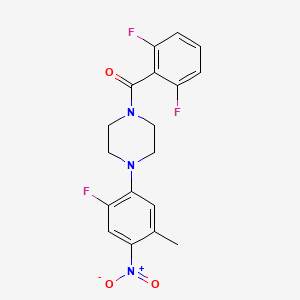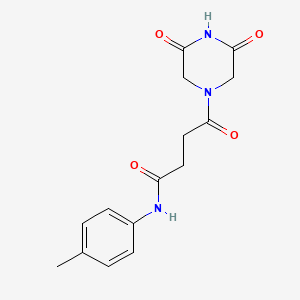![molecular formula C21H17ClN2O3 B5196883 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5196883.png)
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone, also known as CNPP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. CNPP is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone involves its interaction with the dopamine transporter. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone binds to the transporter and prevents it from transporting dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the levels of dopamine in the synaptic cleft, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone are still being studied. However, it has been shown to have stimulant effects on the central nervous system, similar to other cathinones. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can have various effects on mood, behavior, and cognition.
実験室実験の利点と制限
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has several advantages as a research tool. It is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone is also relatively easy to synthesize, which makes it accessible to researchers. However, 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has some limitations as a research tool. Its effects on the brain are still not fully understood, and its use in experiments requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. One area of interest is the role of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone in addiction and substance abuse. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been shown to increase the release of dopamine, which is a neurotransmitter that plays a key role in addiction. Understanding the role of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone in addiction could lead to the development of new treatments for substance abuse disorders. Another area of interest is the potential therapeutic applications of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. Its ability to increase the release of dopamine, norepinephrine, and serotonin could make it a valuable tool for treating various neurological and psychiatric disorders. However, more research is needed to understand the potential therapeutic applications of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone.
合成法
The synthesis of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone involves several steps, starting with the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-3-nitropropen-1-ol. This intermediate product is then reacted with phenylacetone to produce 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone. The synthesis of 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone is a complex process that requires specialized equipment and expertise.
科学的研究の応用
3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been the subject of several scientific studies, mainly focused on its potential use as a research tool. 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone has been found to be a potent inhibitor of the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. This property makes 3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone a valuable tool for studying the role of dopamine in various physiological and pathological processes.
特性
IUPAC Name |
3-(4-chlorophenyl)-3-(3-nitroanilino)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-11-9-15(10-12-17)20(14-21(25)16-5-2-1-3-6-16)23-18-7-4-8-19(13-18)24(26)27/h1-13,20,23H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSENIGKOWDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(3-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5196800.png)
![2-[5-(2-nitrophenyl)-2-furyl]-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5196802.png)



![2-{[4-(4-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B5196830.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5196833.png)

![N-(1-isopropyl-2-methylpropyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5196844.png)
![1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)

![N-(4-nitrophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5196893.png)
![N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5196895.png)